4-Ethoxy-2-(trifluoromethyl)benzaldehyde
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Overview
Description
4-Ethoxy-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol . It is a derivative of benzaldehyde, featuring an ethoxy group at the 4-position and a trifluoromethyl group at the 2-position on the benzene ring . This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
Chemical Reactions Analysis
4-Ethoxy-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The ethoxy and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethoxy-2-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The ethoxy and trifluoromethyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
4-Ethoxy-2-(trifluoromethyl)benzaldehyde can be compared with other benzaldehyde derivatives, such as:
2-(Trifluoromethyl)benzaldehyde: Lacks the ethoxy group, leading to different chemical properties and reactivity.
4-Ethoxybenzaldehyde: Lacks the trifluoromethyl group, resulting in distinct chemical behavior.
4-(Trifluoromethyl)benzaldehyde: Lacks the ethoxy group, affecting its chemical and physical properties.
The presence of both the ethoxy and trifluoromethyl groups in this compound makes it unique, providing a combination of properties that are not found in the individual derivatives.
Properties
Molecular Formula |
C10H9F3O2 |
---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
4-ethoxy-2-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-8-4-3-7(6-14)9(5-8)10(11,12)13/h3-6H,2H2,1H3 |
InChI Key |
FLBOHFQTMJDAPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=O)C(F)(F)F |
Origin of Product |
United States |
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